molecular formula C17H17N3O4S2 B2493647 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-72-5

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2493647
CAS No.: 868217-72-5
M. Wt: 391.46
InChI Key: JUUWSXGFZQLTJG-UHFFFAOYSA-N
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Description

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic heterocyclic organic compound of significant interest in medicinal chemistry research. It features a 4,5-dihydro-1H-imidazole (imidazoline) core functionalized with a (3-methylphenyl)methylsulfanyl group at position 2 and a 4-nitrobenzenesulfonyl group at the nitrogen atom. This molecular architecture, particularly the nitroaromatic and sulfanyl components, is often associated with redox activity and potential for diverse biological interactions. The primary research value of this compound lies in its potential as a lead structure for investigating new therapeutic agents. Its structural analogs, particularly those containing nitroimidazole and sulfanyl groups, have demonstrated notable antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria . Furthermore, similar compounds have shown promising anticancer activity in vitro, with studies indicating the induction of apoptosis and cell cycle arrest in various human cancer cell lines, featuring IC50 values in the low micromolar range . The mechanism of action for compounds of this class is frequently linked to the bioreduction of the nitro group, especially under hypoxic conditions, leading to the generation of reactive species that can cause DNA damage and inhibit synthesis . This makes such compounds particularly interesting for research into treatments targeting anaerobic bacteria and hypoxic tumor cells. Researchers utilize this compound exclusively for in vitro investigations, including enzyme inhibition assays, cell-based viability studies, and mechanistic studies on oxidative stress. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-13-3-2-4-14(11-13)12-25-17-18-9-10-19(17)26(23,24)16-7-5-15(6-8-16)20(21)22/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUWSXGFZQLTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles, depending on the desired substitution pattern.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes:

  • Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and as a building block for amino acids.
  • Sulfonamide group : Often associated with antibacterial properties.
  • Methylphenyl and nitrobenzene substituents : These groups can enhance lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Activity

Imidazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that modifications in the imidazole structure can lead to enhanced activity against various pathogens. For instance:

  • Case Study : A derivative of imidazole was synthesized and tested for its antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed a promising inhibition zone, suggesting effective antimicrobial action .

Anticancer Potential

Research has indicated that compounds containing imidazole moieties can exhibit anticancer properties. The mechanism often involves the disruption of cellular processes in cancer cells.

  • Case Study : A series of sulfonamide derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that certain substitutions on the imidazole ring significantly enhanced anticancer activity, highlighting the potential of similar compounds .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are common among imidazole derivatives.

  • Data Table: Biological Activities of Imidazole Derivatives
Activity TypeExample CompoundReference
Antimicrobial2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
AnticancerVarious sulfonamide derivatives
Anti-inflammatory2,4,5-triphenylimidazole derivatives

Enzyme Inhibition

The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways.

  • Case Study : Research focused on sulfonamide derivatives indicated that certain compounds could inhibit fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. This inhibition could be beneficial in managing diabetes mellitus .

Mechanism of Action

The mechanism of action of 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitrobenzenesulfonyl group suggests potential interactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a sulfanyl group and a nitrobenzenesulfonyl group in the same molecule is relatively rare and offers opportunities for diverse chemical transformations and applications.

Biological Activity

The compound 2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The structure of the compound can be represented as follows:

C15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

This structure includes a sulfonyl group and a methylsulfanyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific findings related to its biological effects.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound has potent cytotoxic effects on several human cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The cytotoxic potency was measured using the MTT assay, with results indicating IC50 values ranging from 2.38 µM to 8.13 µM , depending on the cell line and experimental conditions .

Cell Line IC50 (µM) Mechanism of Action
HeLa2.38Induces apoptosis
MCF-73.77Cell cycle arrest
A5498.13Inhibition of proliferation

The mechanisms underlying the cytotoxic effects of this compound involve several pathways:

  • Induction of Apoptosis :
    • The compound triggers apoptotic pathways in HeLa cells, leading to increased early and late apoptotic cell populations when treated with IC50 concentrations .
    • Flow cytometry analysis revealed significant increases in apoptotic markers after treatment.
  • Cell Cycle Arrest :
    • In MCF-7 cells, the compound was shown to cause cell cycle arrest at the G2/M phase, preventing further cell division .
  • Reactive Oxygen Species (ROS) Generation :
    • Increased levels of ROS were observed in treated cells, suggesting oxidative stress as a contributing factor to cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Sulfonamide Group :
    • The presence of the sulfonamide moiety is crucial for enhancing solubility and bioactivity.
  • Methyl Substituents :
    • Variations in methyl substitution patterns on the phenyl rings can significantly alter potency. For instance, para-substituted derivatives often exhibit improved activity compared to ortho-substituted ones .

Case Studies

Recent studies have explored the efficacy of this compound in animal models:

  • Xenograft Models :
    • In vivo studies using xenograft models demonstrated significant tumor reduction in mice treated with the compound compared to control groups.
  • Combination Therapies :
    • Preliminary data suggest that combining this compound with standard chemotherapeutics may enhance overall efficacy and reduce side effects .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can yield be improved?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via condensation of thiourea derivatives with α-halo ketones, followed by sulfonylation using 4-nitrobenzenesulfonyl chloride. Key steps include:
  • Alkylation: Reacting 3-methylbenzyl mercaptan with the imidazole intermediate in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 6–12 hours .
  • Sulfonylation: Introducing the 4-nitrobenzenesulfonyl group at the N1 position using a base (e.g., triethylamine) to deprotonate the imidazole nitrogen, enhancing nucleophilicity .
  • Yield Optimization: Employing microwave-assisted synthesis or iterative solvent screening (e.g., dichloromethane vs. acetonitrile) to reduce side reactions. Reaction progress should be monitored via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer:
  • 1H/13C NMR: Assign peaks for the imidazole ring (δ 3.5–4.5 ppm for dihydro protons), sulfonyl group (δ 7.8–8.3 ppm for nitrobenzene aromatic protons), and 3-methylbenzyl moiety (δ 2.3 ppm for methyl group) .
  • IR Spectroscopy: Identify sulfonyl S=O stretches (~1350 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) .
  • HPLC-MS: Quantify purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z ~435) .

Q. What initial biological assays are recommended for evaluating bioactivity?

  • Methodological Answer: Prioritize assays aligned with the nitro and sulfonyl groups’ known roles:
  • Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, with MIC values compared to controls like fluconazole .
  • Enzyme Inhibition: Test inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

  • Methodological Answer:
  • Low-Temperature Quenching: For moisture-sensitive intermediates (e.g., sulfonyl chloride derivatives), maintain reactions at 0–5°C .
  • Inert Atmosphere: Use nitrogen/argon to prevent oxidation of thiol intermediates .

Advanced Research Questions

Q. How do electronic effects of the nitro and sulfonyl groups influence regioselectivity in further functionalization?

  • Methodological Answer: The nitro group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the meta position. In contrast, the sulfonyl group enhances acidity at the imidazole N3 position, favoring alkylation or acylation at this site. DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactivity .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer:
  • Dose-Response Curves: Establish EC50/IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .
  • Metabolic Stability Tests: Use liver microsome assays to rule out rapid degradation as a cause of false negatives .
  • Structural Analog Comparison: Synthesize derivatives (e.g., replacing nitro with methoxy) to isolate the pharmacophore .

Q. What experimental design strategies minimize variability in catalytic hydrogenation of the nitro group?

  • Methodological Answer: Apply a Box-Behnken design to optimize:
  • Catalyst loading (e.g., 5–20% Pd/C).
  • Hydrogen pressure (1–4 atm).
  • Solvent polarity (ethanol vs. ethyl acetate).
    Response surface methodology (RSM) identifies interactions between variables, reducing required trials by 40% .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Dock the compound into COX-2 (PDB: 5KIR) or CYP51 (PDB: 3JUS) active sites, scoring poses by binding energy (ΔG).
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with key residues (e.g., Tyr385 in COX-2) .

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